molecular formula C10H14BrN3 B13648912 1-(3-Bromopyridin-4-yl)-4-methylpiperazine

1-(3-Bromopyridin-4-yl)-4-methylpiperazine

Cat. No.: B13648912
M. Wt: 256.14 g/mol
InChI Key: FGCDNFKTHVWZKD-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)-4-methylpiperazine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-4-yl)-4-methylpiperazine typically involves the reaction of 3-bromopyridine with 4-methylpiperazine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-nitrogen bond between the bromopyridine and the piperazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-4-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

1-(3-Bromopyridin-4-yl)-4-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione

Comparison: 1-(3-Bromopyridin-4-yl)-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both a bromopyridine and a methylpiperazine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable scaffold in medicinal chemistry and material science .

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)-4-methylpiperazine

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7H2,1H3

InChI Key

FGCDNFKTHVWZKD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2)Br

Origin of Product

United States

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